molecular formula C13H9Cl2FO B14071966 (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14071966
M. Wt: 271.11 g/mol
InChI Key: MQVWZXDQRISXMW-UHFFFAOYSA-N
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Description

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH2OH) functional group. Its molecular formula is C13H8Cl2FO, with a molecular weight of 285.11 g/mol. The compound’s structure includes three substituents: two chlorine atoms at the 3' and 4' positions, a fluorine atom at the 3 position, and a hydroxymethyl group at the 2 position of the biphenyl scaffold.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2

InChI Key

MQVWZXDQRISXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.

    Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.

    Reduction: Formation of biphenyl derivatives with fewer halogen atoms.

    Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol with four analogous compounds, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C13H8Cl2FO 285.11 3-F, 3'-Cl, 4'-Cl, 2-CH2OH Polar due to -OH; halogenation enhances lipophilicity and potential bioactivity .
(4′-Chlorobiphenyl-3-yl)-methanol C13H11ClO 218.68 4'-Cl, 3-CH2OH Less halogenated; higher solubility in polar solvents compared to dichloro/fluoro analogs .
[3-Fluoro-4-(dioxaborolanyl)phenyl]methanol (2f) C13H17BFO3 265.09 3-F, 4-boronate ester, 4-CH2OH Boronate ester enables Suzuki coupling; reduced steric hindrance vs. dichloro derivatives .
[3-(Triazinylamino)phenyl]methanol (9e) C22H17ClN4O3 444.86 Triazine core, 2-chlorophenoxy, 6-phenoxy, 3-CH2OH Bulky triazine substituents limit solubility; potential as a kinase inhibitor .
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile C14H8Cl2FN 280.12 3-F, 3'-Cl, 4'-Cl, 2-CH2CN -CN group increases electrophilicity; lower polarity than methanol derivative .

Biological Activity

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H9Cl2F
  • Molecular Weight : 267.12 g/mol
  • Structural Features : The presence of dichloro and fluoro substituents on the biphenyl moiety contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

The compound showed significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2.

Concentration (µg/mL)% Scavenging Activity
1025
5060
10085

The compound demonstrated a dose-dependent increase in radical scavenging activity, indicating its potential as an antioxidant.

Cytotoxicity

Cytotoxic effects were assessed using the MTT assay on various cancer cell lines. The results are summarized in Table 3.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values indicate that this compound has moderate cytotoxicity against these cancer cell lines, suggesting further investigation into its anticancer potential.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship of similar biphenyl compounds. It was found that modifications to the halogen substituents significantly impacted biological activity, supporting the hypothesis that this compound may have enhanced biological properties due to its specific halogen configuration .

Another investigation focused on the antioxidant properties of related phenolic compounds, demonstrating that hydroxyl groups play a crucial role in scavenging free radicals. This finding may also apply to this compound due to its structural similarities .

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